molecular formula C17H22N2O4 B14173872 2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone CAS No. 799785-27-6

2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B14173872
CAS No.: 799785-27-6
M. Wt: 318.4 g/mol
InChI Key: IPTDPJZLQJDKSW-UHFFFAOYSA-N
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Description

2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features both an indole and a dioxolane moiety. The indole structure is known for its presence in many biologically active molecules, while the dioxolane ring is often used in synthetic chemistry for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Dioxolane Ring: The dioxolane ring can be introduced by reacting an appropriate diol with an aldehyde or ketone in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the indole derivative with the dioxolane derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dioxolane ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted dioxolane derivatives.

Scientific Research Applications

2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone has various applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone is unique due to the combination of the indole and dioxolane moieties, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

799785-27-6

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C17H22N2O4/c1-11-17(13-8-12(21-3)4-5-14(13)18-11)15(20)9-19(2)10-16-22-6-7-23-16/h4-5,8,16,18H,6-7,9-10H2,1-3H3

InChI Key

IPTDPJZLQJDKSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)CN(C)CC3OCCO3

solubility

45.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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